1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine
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Overview
Description
1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a complex organic compound featuring a unique structure that combines a benzyl group, a cyclopenta[c]pyridazinyl moiety, and a piperidine-piperazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine typically involves multiple steps:
Formation of the Cyclopenta[c]pyridazinyl Moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyclopentadiene.
Synthesis of the Piperidine-4-carbonyl Intermediate: This step involves the acylation of piperidine with suitable acylating agents.
Coupling Reaction: The final step involves coupling the cyclopenta[c]pyridazinyl moiety with the piperidine-4-carbonyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce different substituents on the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperidine
- 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)morpholine
Uniqueness
Compared to similar compounds, 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine may exhibit unique pharmacological properties due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the cyclopenta[c]pyridazinyl moiety provides structural rigidity and potential for diverse chemical modifications, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c30-24(29-15-13-27(14-16-29)18-19-5-2-1-3-6-19)20-9-11-28(12-10-20)23-17-21-7-4-8-22(21)25-26-23/h1-3,5-6,17,20H,4,7-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSCNPFLVSMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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